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molecular formula C14H23NO3 B8323392 tert-Butyl 5-formylbicyclo[3.2.1]octan-1-ylcarbamate

tert-Butyl 5-formylbicyclo[3.2.1]octan-1-ylcarbamate

Cat. No. B8323392
M. Wt: 253.34 g/mol
InChI Key: INTOMIBMDPQWBG-UHFFFAOYSA-N
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Patent
US09212165B2

Procedure details

To a stirred solution of tert-butyl 5-(hydroxymethyl)bicyclo[3.2.1]octan-1-ylcarbamate (7.0 g, 24.8 mmol) in DCM (50 mL) was added PCC (8.0 g, 37.2 mmol) in portions under N2 and the reaction mixture was stirred at room temperature for two hours. The mixture was filtered through a pad of silica gel and the filtrate was concentrated under reduced pressure to give 6.44 g (92%) of the crude title compound, tert-butyl 5-formylbicyclo[3.2.1]octan-1-ylcarbamate, as a brown oil, which was used in the next step without further purification. ESI-MS m/z: 198 (M-55)+.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]12[CH2:10][C:7]([NH:11][C:12](=[O:18])[O:13][C:14]([CH3:17])([CH3:16])[CH3:15])([CH2:8][CH2:9]1)[CH2:6][CH2:5][CH2:4]2.C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>C(Cl)Cl>[CH:2]([C:3]12[CH2:10][C:7]([NH:11][C:12](=[O:18])[O:13][C:14]([CH3:16])([CH3:15])[CH3:17])([CH2:8][CH2:9]1)[CH2:6][CH2:5][CH2:4]2)=[O:1] |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
OCC12CCCC(CC1)(C2)NC(OC(C)(C)C)=O
Name
Quantity
8 g
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)C12CCCC(CC1)(C2)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.44 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 102.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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